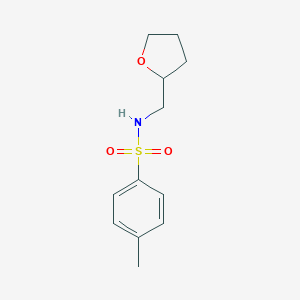![molecular formula C24H21ClN2O6 B401701 2-[2-(4-chlorobenzoyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B401701.png)
2-[2-(4-chlorobenzoyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-chlorobenzoyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate: is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of three methoxy groups attached to the benzene ring, a chloro-benzoyl group, and a hydrazonomethyl linkage. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-chlorobenzoyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate typically involves the following steps:
Methoxylation of Gallic Acid: Gallic acid is reacted with dimethyl sulfate to introduce methoxy groups, forming 3,4,5-trimethoxybenzoic acid.
Formation of Hydrazonomethyl Linkage: The 3,4,5-trimethoxybenzoic acid is then reacted with 4-chloro-benzoyl hydrazine under specific conditions to form the hydrazonomethyl linkage.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Reduction reactions can occur at the hydrazonomethyl linkage, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It serves as a catalyst in certain organic reactions due to its unique structure.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it useful in biochemical research.
Medicine:
Drug Development: It is explored as a potential lead compound in the development of new pharmaceuticals.
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a candidate for antimicrobial drug development.
Industry:
Dye and Ink Production: It is used in the production of dyes and inks due to its chemical stability and color properties.
Photographic Developers: The compound is used in photographic developers for its ability to enhance image quality.
Mecanismo De Acción
The mechanism of action of 2-[2-(4-chlorobenzoyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate involves:
Comparación Con Compuestos Similares
3,4,5-Trimethoxybenzoic acid: A simpler derivative with similar methoxy groups but lacking the hydrazonomethyl and chloro-benzoyl groups.
Methyl 3,4,5-trimethoxybenzoate: Another derivative used in organic synthesis with similar properties.
Uniqueness:
Structural Complexity: The presence of the hydrazonomethyl and chloro-benzoyl groups makes 2-[2-(4-chlorobenzoyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate more complex and versatile in its applications.
Enhanced Activity: The additional functional groups enhance its activity in various chemical and biological processes.
Propiedades
Fórmula molecular |
C24H21ClN2O6 |
|---|---|
Peso molecular |
468.9g/mol |
Nombre IUPAC |
[2-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C24H21ClN2O6/c1-30-20-12-17(13-21(31-2)22(20)32-3)24(29)33-19-7-5-4-6-16(19)14-26-27-23(28)15-8-10-18(25)11-9-15/h4-14H,1-3H3,(H,27,28)/b26-14+ |
Clave InChI |
VYDWXPSVGKFSAK-VULFUBBASA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC=C2C=NNC(=O)C3=CC=C(C=C3)Cl |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC=C2/C=N/NC(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC=C2C=NNC(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-{2-[1-(4-chlorophenyl)ethylidene]hydrazino}-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B401621.png)

![Ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B401624.png)


![N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B401630.png)
![N'-[1-(4-hexylphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B401633.png)
![4-[(4-methylphenyl)amino]-2,7-diphenylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B401634.png)
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B401635.png)

![7-(3-chloro-2-butenyl)-8-[2-(1-{4-nitrophenyl}ethylidene)hydrazino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B401638.png)
![4-nitrobenzaldehyde [7-(3-chloro-2-butenyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B401640.png)
![7-(3-chloro-2-butenyl)-3-methyl-8-[2-(1-methyl-3-phenyl-2-propenylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B401642.png)
